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Compound of Interest

Compound Name: Gdc 0834

Cat. No.: B1663580

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure and
synthesis pathway of GDC-0834, a potent and selective inhibitor of Bruton's tyrosine kinase
(BTK). The information is curated for researchers, scientists, and professionals involved in drug
development and discovery.

Chemical Structure and Properties

GDC-0834, with the IUPAC name (R)-N-(3-(6-((4-(1,4-dimethyl-3-oxopiperazin-2-
yl)phenyl)amino)-4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)-2-methylphenyl)-4,5,6,7-
tetrahydrobenzo[b]thiophene-2-carboxamide, is a complex heterocyclic molecule.[1][2] Its
chemical formula is C33H36N603S, and it has a molecular weight of 596.75 g/mol .[3]

A two-dimensional representation of the GDC-0834 chemical structure is provided below.
Caption: 2D Chemical Structure of GDC-0834.

Table 1: Physicochemical Properties of GDC-0834
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Property Value Reference
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IUPAC Name 0x0-4,5-dihydropyrazin-2-yl)-2-  [1][2]
methylphenyl)-4,5,6,7-
tetrahydrobenzolb]thiophene-
2-carboxamide

Chemical Formula C33H36N603S [3]

Molecular Weight 596.75 g/mol [3]
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CAS Number 1133432-49-1 (R-isomer) [1]

Synthesis Pathway

GDC-0834 was developed through structure-activity relationship (SAR) studies aimed at
improving the pharmacokinetic properties of the parent BTK inhibitor, CGI-1746. The synthesis
of GDC-0834 involves a multi-step process, which is outlined in the diagram below. The key
steps include the formation of the central pyrazinone core, followed by sequential coupling
reactions to introduce the substituted phenylamino and the tetrahydrobenzothiophene
carboxamide moieties.
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Caption: Simplified Synthesis Pathway of GDC-0834.

The synthesis of the key intermediates and the final coupling steps are detailed in the
experimental protocols section.

Mechanism of Action: BTK Signaling Pathway

GDC-0834 is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a critical
enzyme in the B-cell receptor (BCR) signaling pathway.[3][4] Upon antigen binding to the BCR,
a signaling cascade is initiated, leading to B-cell proliferation, differentiation, and survival. BTK
plays a central role in this pathway by phosphorylating downstream substrates, ultimately
activating transcription factors such as NF-kB. By inhibiting BTK, GDC-0834 effectively blocks
this signaling cascade.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC11276629/
https://www.bosterbio.com/pathway-maps/immunology-inflammation/b-cell-receptor-signaling-pathway
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663580?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

BTK Signaling Pathway

B-Cell Receptor (BCR)

jActivation

LYN/SYK

}hosphorylates

PIP2

jPI?»K

7

/
ecruits & Activates/Inhibits

Ehosphorylates

PLCy2

DAG'/ \ rs
l v

PKC Ca?* Release

NS

NF-kB Activation

:

B-Cell Proliferation,
Survival, Differentiation

Click to download full resolution via product page

Caption: Simplified BTK Signaling Pathway and the inhibitory action of GDC-0834.
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Quantitative Data

The following tables summarize key quantitative data for GDC-0834.

Table 2: In Vitro and In Vivo Potency of GDC-0834

Assay Species IC50 Reference

BTK Biochemical

5.9 nM MedChemExpress

Assay
Cellular BTK
Autophosphorylation - 6.4 nM MedChemExpress
Assay
In vivo pBTK Inhibition

Mouse 1.1 uM MedChemExpress
(Blood)
In vivo pBTK Inhibition

Rat 5.6 uM MedChemExpress

(Blood)

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific
findings. Below are generalized methodologies for key experiments related to the synthesis
and evaluation of GDC-0834.

General Synthesis of GDC-0834

The synthesis of GDC-0834 is based on the procedures described by Young et al. in
Bioorganic & Medicinal Chemistry Letters. The following is a representative, generalized

protocol.

Step 1: Synthesis of the Pyrazinone Core A suitably substituted aminopyrazine is reacted with
a glyoxylate derivative under acidic conditions to form the pyrazinone ring system. The reaction
is typically carried out in a high-boiling point solvent such as dioxane or toluene with a catalytic
amount of a Brgnsted or Lewis acid.
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Step 2: Buchwald-Hartwig Coupling The halogenated pyrazinone core is coupled with (R)-1,4-
dimethyl-3-(4-aminophenyl)piperazin-2-one using a palladium catalyst (e.g., Pd2(dba)3), a
phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in an inert solvent like dioxane.
The reaction is heated to facilitate the cross-coupling.

Step 3: Amide Coupling with 2-amino-6-methylaniline The resulting intermediate is then
subjected to an amide coupling reaction with 2-amino-6-methylaniline. This is typically achieved
using a standard coupling agent such as HATU or HBTU in the presence of a non-nucleophilic
base like DIPEA in a polar aprotic solvent such as DMF.

Step 4: Final Amide Coupling The final step involves the acylation of the remaining amino
group with 4,5,6,7-tetrahydrobenzol[b]thiophene-2-carboxylic acid. This amide bond formation is
also carried out using standard peptide coupling reagents as described in the previous step.
Purification by column chromatography or recrystallization yields the final product, GDC-0834.

BTK Inhibition Assay (Biochemical)

The inhibitory activity of GDC-0834 against BTK can be assessed using a variety of
commercially available kinase assay kits or through custom-developed assays. A typical
protocol involves:

e Reagents: Recombinant human BTK enzyme, a suitable peptide substrate (e.g., a poly-Glu-
Tyr peptide), ATP, and a detection reagent (e.g., a phosphospecific antibody or a fluorescent
probe).

e Procedure:

[e]

A dilution series of GDC-0834 is prepared in a suitable buffer.

o

The BTK enzyme and the peptide substrate are incubated with the different concentrations
of GDC-0834.

o

The kinase reaction is initiated by the addition of ATP.

[¢]

After a defined incubation period, the reaction is stopped, and the amount of
phosphorylated substrate is quantified.
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o The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic
equation.

Cellular BTK Autophosphorylation Assay

This assay measures the ability of GDC-0834 to inhibit BTK activity within a cellular context.
e Cell Line: A suitable B-cell line endogenously expressing BTK (e.g., Ramos) is used.

e Procedure:

[¢]

Cells are pre-incubated with various concentrations of GDC-0834.
o B-cell receptor signaling is stimulated using an anti-lgM antibody.

o Cells are lysed, and the phosphorylation status of BTK at a specific autophosphorylation
site (e.g., Y223) is determined by Western blotting or ELISA using a phospho-specific
antibody.

o The IC50 value is determined by quantifying the reduction in BTK phosphorylation as a
function of GDC-0834 concentration.

This guide provides a foundational understanding of the chemical structure and synthesis of
GDC-0834. For more detailed information, readers are encouraged to consult the cited
literature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [GDC-0834: A Technical Guide to its Chemical Structure
and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1663580#gdc-0834-chemical-structure-and-
synthesis-pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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